6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H12BrClN2O3 |
|---|---|
Molecular Weight |
359.60 g/mol |
IUPAC Name |
6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrClN2O3/c14-7-5-8(15)11-9(6-7)17(16-12(11)13(18)19)10-3-1-2-4-20-10/h5-6,10H,1-4H2,(H,18,19) |
InChI Key |
WJUDKENRBKAHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=CC(=C3)Br)Cl)C(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxylic acid typically involves the following key steps:
- Construction of the indazole core with appropriate halogen substitutions (bromine at position 6 and chlorine at position 4).
- Introduction of the tetrahydropyran protecting group at the N-1 position of the indazole.
- Installation of the carboxylic acid group at the 3-position of the indazole ring.
The synthetic route often starts from a halogenated indazole precursor or involves halogenation of an indazole intermediate, followed by functional group transformations.
Halogenation and Indazole Core Formation
According to patent WO2006048745A1, halogenated indazole derivatives such as 6-bromo-4-chloro-indazole can be synthesized via palladium-catalyzed coupling reactions and electrophilic aromatic substitution. For example, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and vinyl pyridine in the presence of palladium(II) acetate, tri-o-tolylphosphine ligand, and a base such as N,N-diisopropylethylamine in dimethylformamide (DMF) solvent has been reported to efficiently install substituents on the indazole ring.
The presence of bromine and chlorine substituents can be introduced either by direct halogenation of the indazole ring or by using appropriately halogenated starting materials.
Protection of the Indazole Nitrogen
The tetrahydropyran group is commonly used as a protecting group for nitrogen atoms in heterocycles to improve solubility and stability during synthesis. The 1-tetrahydropyran-2-yl substitution on the indazole nitrogen is introduced typically by nucleophilic substitution or protection reactions using tetrahydropyran derivatives under acidic or Lewis acid catalysis.
Carboxylic Acid Installation at the 3-Position
The carboxylic acid at the 3-position of the indazole is commonly installed via:
- Direct carboxylation reactions.
- Conversion of amine precursors to carboxylic acids.
- Use of activated carboxylic acid derivatives such as acid chlorides or esters.
Patent US20110172428A1 describes methods for preparing indazole-3-carboxylic acid derivatives involving multi-step reactions with intermediates in aqueous or mixed solvents, using bases like diisopropylethylamine and solvents such as DMF and dichloromethane. The process includes stirring at room temperature followed by heating to moderate temperatures (e.g., 40-45 °C) and workup involving aqueous acidic solutions (acetic acid and hydrochloric acid) to isolate crystalline forms of the acid.
Coupling and Final Assembly
The final compound assembly involves coupling the halogenated, protected indazole intermediate with the carboxylic acid moiety. Activation of the acid (e.g., conversion to acid chloride or use of coupling agents like O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates amide bond formation or direct carboxylation.
Representative Reaction Conditions and Workup
Research Findings and Notes
- The use of dimethylformamide (DMF) as a solvent is prevalent due to its ability to dissolve both organic and inorganic reagents and stabilize intermediates.
- Non-nucleophilic bases such as diisopropylethylamine are preferred to avoid side reactions during coupling steps.
- Protection of the indazole nitrogen with a tetrahydropyran-2-yl group enhances the stability and solubility of intermediates, facilitating purification and handling.
- Halogen substituents (bromine and chlorine) are introduced either by direct halogenation or by using halogenated starting materials; their positions are critical for the biological activity and chemical properties of the compound.
- The preparation of the indazole-3-carboxylic acid core is often achieved by carbonylation of indazole amines or by conversion of carboxylic acid derivatives using reagents such as thionyl chloride or coupling agents.
- Crystalline forms of the final acid can be obtained by controlled precipitation and washing steps, often involving aqueous acidic media at elevated temperatures.
- The overall synthetic approach balances reaction efficiency, cost, and ease of handling, with isolation of intermediates as solids or solutions depending on the step.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| Indazole halogenation | Br2, Cl2 or halogenated precursors | Organic solvent (e.g., DCM) | Controlled temperature, inert atmosphere | Halogenated indazole intermediate |
| N-1 Protection | Tetrahydropyran derivative, acid catalyst | Organic solvent | Room temp to reflux | Protected indazole with tetrahydropyran group |
| Carboxylation | CO, thionyl chloride, or coupling agents (HBTU) | DMF, THF | Room temp to 80 °C | Indazole-3-carboxylic acid or activated derivatives |
| Coupling reaction | Amine or acid derivative, base (DIPEA) | DMF | RT to 45 °C, overnight | Final coupled product |
| Workup and purification | Acidic aqueous solution (AcOH/HCl), extraction | Water, DCM | 10-90 °C | Crystalline 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
1H-Indazole-3-carboxylic acid, 6-bromo-4-chloro- (CAS: 887568-19-6)
- Molecular Formula : C₈H₄BrClN₂O₂.
- Molecular Weight : 291.49 g/mol.
- Key Differences: Lacks the THP group at position 1. This compound’s simpler structure may limit its stability under acidic or basic conditions compared to the THP-protected analog .
6-Bromo-2-[[[2-(diethylamino)ethyl]amino]methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride
- Molecular Formula : C₂₄H₃₀BrN₃O₃·HCl.
- Molecular Weight : ~552.89 g/mol (excluding HCl).
- Key Differences: Core Structure: Indole (one nitrogen) vs. indazole (two adjacent nitrogens). Substituents: Features a phenyl group at position 1, an ethyl ester, and a diethylaminoethyl side chain. The ester and hydrochloride salt improve solubility in polar solvents, whereas the THP group in the target compound may enhance lipid solubility .
6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
- Key Differences: A cyclopenta[c]pyran core with multiple hydroxy and hydroxymethyl groups.
Structural and Functional Comparison Table
Research Implications
- Reactivity : The THP group in the target compound likely stabilizes the indazole core during synthetic steps, whereas unprotected analogs (e.g., CAS 887568-19-6) may undergo unintended nucleophilic substitution .
- Solubility : Bromo/chloro substituents and the THP group contribute to moderate lipophilicity, making the compound suitable for organic-phase reactions. In contrast, hydroxyl-rich analogs () are water-soluble but may require derivatization for cell permeability .
- Pharmacological Potential: Indazole derivatives are explored for kinase inhibition and anticancer activity. The THP group could serve as a prodrug feature, while esterified indole derivatives () might target neurological receptors due to their cationic side chains .
Biological Activity
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrClN₂O |
| Molar Mass | 300.59 g/mol |
| CAS Number | 2940941-58-0 |
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The indazole moiety is known to participate in multiple biochemical pathways, including:
- Inhibition of Enzymatic Activity : Compounds with indazole structures often inhibit fatty acid biosynthesis enzymes, which are crucial for bacterial survival and proliferation .
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways related to inflammation and pain .
Biological Activity
The biological activities of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid include:
- Antimicrobial Activity : Studies have shown that compounds similar to this indazole derivative exhibit significant antimicrobial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, making it a candidate for further anticancer research.
Case Studies
Several studies have investigated the effects of similar compounds on biological systems:
- A study demonstrated that indazole derivatives with halogen substitutions displayed enhanced antibacterial activity compared to their non-substituted counterparts, suggesting that the bromine and chlorine atoms in 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid could enhance its efficacy against microbial targets .
- Another research effort focused on the structure-activity relationship (SAR) of indazole derivatives, revealing that modifications at the 3-position significantly influenced their inhibitory potency against specific enzymes involved in lipid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
